Dichlorodiphenoxytitanium

Description

Historical Trajectories of Titanium Aryloxide Complex Research

The study of titanium aryloxide complexes dates back to the mid-20th century, forming a significant branch of organotitanium chemistry. Early research in this area was driven by the desire to understand the fundamental bonding and structural characteristics of compounds containing a titanium-oxygen-carbon linkage. These complexes were initially explored for their potential in various industrial applications, including as components of Ziegler-Natta catalysts for olefin polymerization. The synthesis and characterization of a range of titanium aryloxide complexes with different steric and electronic properties laid the groundwork for the development of more sophisticated catalytic systems.

A pivotal moment in the field was the detailed structural elucidation of these complexes, which provided crucial insights into their reactivity. The ability to modify the aryloxide ligand offered a means to fine-tune the steric and electronic environment around the titanium center, thereby influencing the catalytic activity and selectivity of the resulting complexes. This early work established titanium aryloxides as a versatile class of compounds with tunable properties.

Evolution of Dichlorodiphenoxytitanium as a Research Focus

Within the broader field of titanium aryloxide chemistry, dichlorodiphenoxytitanium emerged as a specific compound of interest. A landmark 1966 study detailed the crystal and molecular structure of dichlorodiphenoxytitanium(IV), providing a foundational understanding of its three-dimensional arrangement and bonding parameters. acs.org This structural information was critical for rationalizing its chemical behavior and for guiding its application in synthesis.

Early synthetic routes to dichlorodiphenoxytitanium typically involved the reaction of titanium tetrachloride with phenol (B47542) or its derivatives. The straightforward nature of its preparation, coupled with its stability, made it an accessible compound for further investigation. Researchers began to explore its reactivity in various chemical transformations, leading to its recognition as a valuable reagent and catalyst precursor.

Contemporary Relevance in Advanced Chemical Synthesis and Catalysis

In modern chemical research, dichlorodiphenoxytitanium and related titanium aryloxide complexes are recognized for their significant contributions to advanced chemical synthesis and catalysis. Their applications span from polymerization reactions to fine chemical synthesis and the preparation of advanced materials.

One of the most prominent applications of dichlorodiphenoxytitanium is as a component in catalytic systems for olefin polymerization. When activated with a suitable cocatalyst, such as an alkylaluminum compound, it forms active species capable of polymerizing ethylene (B1197577) and other olefins to produce polyolefins with specific properties. The nature of the aryloxide ligand can influence the molecular weight and structure of the resulting polymer. mdpi.com

Beyond polymerization, titanium aryloxide complexes, including dichlorodiphenoxytitanium, have found utility in a variety of organic transformations. They have been employed as catalysts or mediators in reactions such as cyclizations, hydroaminations, and other carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govacs.orgnih.gov For instance, titanium-mediated cyclization reactions of enones using systems that can be derived from dichlorodiphenoxytitanium have been reported to produce substituted cyclopentanols with high diastereoselectivity.

Furthermore, dichlorodiphenoxytitanium serves as a precursor for the synthesis of titanium-based materials. For example, it can be used in the preparation of titanium dioxide (TiO₂) nanoparticles through controlled hydrolysis or other decomposition methods. pjps.pknih.govgoogle.com The ability to generate well-defined nanomaterials from molecular precursors like dichlorodiphenoxytitanium is of great interest for applications in photocatalysis, sensors, and solar cells.

The ongoing research in this area focuses on the design of new titanium aryloxide complexes with enhanced catalytic performance and the development of novel synthetic methodologies that leverage the unique reactivity of these compounds.

Interactive Data Tables

Below are interactive data tables summarizing key research findings related to dichlorodiphenoxytitanium and its analogues.

Table 1: Catalytic Activity of Titanium Aryloxide Complexes in Polymerization

| Catalyst Precursor | Cocatalyst | Monomer | Polymer | Key Findings |

| Dichlorodiphenoxytitanium | Methylaluminoxane (B55162) (MAO) | Ethylene | Polyethylene | Active catalyst for ethylene polymerization. |

| CpTiCl₂(OAr) | MAO | Ethylene | Polyethylene | Ligand structure influences polymer properties. mdpi.com |

| (TPO)Ti(NMe₂)₂ | - | Phenylacetylene/Aniline | Hydroamination Product | Active for alkyne hydroamination. nih.gov |

| Titanium Catecholates | - | ε-Caprolactone | Polycaprolactone | Effective for ring-opening polymerization. acs.org |

Table 2: Applications of Dichlorodiphenoxytitanium in Organic Synthesis

| Reaction Type | Substrate | Product | Key Features |

| Cycloisomerization | 1,6-dienes | Cyclized products | Catalytic transformation. acs.org |

| Reductive Cyclization | Enones | Substituted cyclopentanols | High diastereoselectivity. |

| Oxidative Amination | Alkynes and Azobenzene | Pyrroles | Ti(II)/Ti(IV) catalytic cycle. nih.gov |

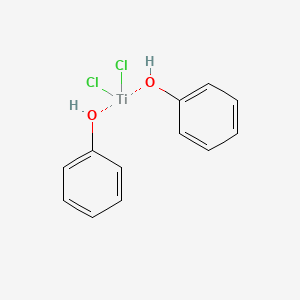

Structure

3D Structure of Parent

Properties

CAS No. |

2234-06-2 |

|---|---|

Molecular Formula |

C12H12Cl2O2Ti |

Molecular Weight |

306.99 g/mol |

IUPAC Name |

dichlorotitanium;phenol |

InChI |

InChI=1S/2C6H6O.2ClH.Ti/c2*7-6-4-2-1-3-5-6;;;/h2*1-5,7H;2*1H;/q;;;;+2/p-2 |

InChI Key |

KWOIDDOVDJYZLT-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Cl[Ti]Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichlorodiphenoxytitanium and Analogues

Conventional Synthetic Routes

Conventional methods for synthesizing dichlorodiphenoxytitanium typically involve the direct reaction of common titanium halides with phenol (B47542) or its derivatives. These routes are valued for their straightforwardness and reliance on readily available starting materials.

The most common and direct pathway for the synthesis of dichlorodiphenoxytitanium involves the reaction of a titanium tetrahalide, most frequently titanium tetrachloride (TiCl₄), with a phenol derivative. The fundamental reaction proceeds through the nucleophilic substitution of chloride ions on the titanium center by phenoxide groups.

The general reaction can be represented as: TiCl₄ + 2 ArOH → TiCl₂(OAr)₂ + 2 HCl

In this reaction, ArOH represents phenol or a substituted phenol. The reaction is typically carried out in an inert, anhydrous solvent, such as toluene (B28343) or dichloromethane, to prevent hydrolysis of the highly reactive titanium tetrachloride precursor. The hydrogen chloride (HCl) generated as a byproduct is often removed from the reaction mixture, for instance by purging with an inert gas or by reaction with a base, to drive the equilibrium towards the product side.

The mechanism involves the initial formation of an adduct between the Lewis acidic titanium tetrachloride and the phenol. Subsequent elimination of HCl leads to the formation of the titanium phenoxide bond. The reaction proceeds stepwise, and by controlling the stoichiometry, different degrees of substitution can be achieved. For dichlorodiphenoxytitanium, two equivalents of the phenol are used.

Research has shown that titanium(IV) chloride is a versatile reagent that can mediate various reactions involving phenols, such as ortho-acylation, highlighting its reactivity towards the phenolic hydroxyl group. The formation of dichlorodiphenoxytitanium is a foundational example of this reactivity, where the substitution reaction dominates. The resulting compound, dichlorodiphenoxytitanium(IV), has been structurally characterized and is known to exist as a dimer in the solid state, with oxygen atoms bridging the two pentacoordinate titanium centers.

The selection of precursors and the precise control of their molar ratios are critical factors that dictate the outcome and purity of the synthesis.

Precursor Selection:

Titanium Halide: Titanium tetrachloride (TiCl₄) is the most common precursor due to its high reactivity and commercial availability. Other titanium tetrahalides (e.g., TiBr₄, TiI₄) can also be used, which would result in the corresponding dihalodiphenoxytitanium analogues.

Phenol Derivative: Phenol (C₆H₅OH) is the standard reactant for producing the titular compound. However, a wide range of substituted phenols (e.g., cresols, t-butylphenols) can be employed to synthesize analogues with modified electronic and steric properties. The nature of the substituent on the phenol can influence the reaction rate and the stability of the resulting complex.

Stoichiometry Effects: Stoichiometry, the quantitative relationship between reactants and products, is arguably the most crucial parameter in the synthesis of mixed halide-alkoxide complexes like dichlorodiphenoxytitanium. The ratio of the titanium halide to the phenol derivative determines the degree of substitution at the titanium center.

| TiCl₄ : ArOH Ratio | Predominant Product | General Formula |

|---|---|---|

| 1 : 1 | Trichlorophenoxytitanium | TiCl₃(OAr) |

| 1 : 2 | Dichlorodiphenoxytitanium | TiCl₂(OAr)₂ |

| 1 : 3 | Chlorotriphenoxytitanium | TiCl(OAr)₃ |

| 1 : 4 | Tetraphenoxytitanium | Ti(OAr)₄ |

Table 1: Effect of Reactant Stoichiometry on Product Formation.

Deviating from the precise 1:2 molar ratio for dichlorodiphenoxytitanium will lead to a mixture of products, complicating purification. For instance, an excess of phenol can lead to the formation of tris- and tetra-substituted products, while an excess of titanium tetrachloride will leave unreacted starting material or favor the mono-substituted product. The principle that stoichiometrically balanced systems are crucial for achieving the desired product is a fundamental concept in chemical synthesis. The control over stoichiometry is essential not only for product purity but also for influencing the final material's properties, as demonstrated in various material science contexts where stoichiometry dictates structure and function.

Advanced Precursor Synthesis Strategies

To achieve greater control over the final material's structure, composition, and properties, advanced synthesis strategies focus on the design of well-defined molecular precursors. These precursors can be homometallic (containing only titanium) or heterometallic (containing titanium and other metals), and they serve as superior building blocks for complex materials compared to simple salts.

Homometallic precursor design involves synthesizing well-defined, stable titanium complexes that can be subsequently used in material fabrication. A significant area of research is the synthesis of titanium-oxo clusters (TOCs), which are polynuclear complexes containing a core of titanium and oxygen atoms, stabilized by organic ligands such as carboxylates, phosphonates, or phenoxides.

These clusters are synthesized through controlled hydrolysis and condensation of titanium alkoxides or by reacting titanium precursors with specific ligands. For example, reacting titanium(IV) isopropoxide with bulky phenols or other chelating agents can yield discrete molecular clusters with specific geometries and nuclearities. These pre-formed clusters offer several advantages:

They provide better control over the Ti-O-Ti linkages at a molecular level.

They can be isolated and characterized, ensuring the purity of the precursor.

The organic ligands can be functionalized to tune solubility, reactivity, and ultimately, the properties of the material derived from them.

A notable strategy involves using these TOCs as molecular building blocks for creating more complex architectures, such as metal-organic frameworks (MOFs), where the cluster acts as a secondary building unit (SBU).

| Precursor Type | Synthetic Approach | Example | Reference |

|---|---|---|---|

| Titanium-Oxo Cluster (TOC) | Controlled hydrolysis of Ti(OR)₄ with carboxylic or phosphonic acids. | [Ti₆O₆(4-tbbz)₁₀(OⁱPr)₂] | |

| Chelated Titanium Alkoxide | Reaction of Ti(OR)₄ with bulky, multidentate ligands. | Ti(L)x(OⁱPr)y (L = chelating ligand) | |

| Titanatrane Complex | Reaction of Ti precursors with trialkanolamines and phenoxides. | Ti(OAr){(O-Ar'-CH₂)₂(OCH₂CH₂)N} |

Table 2: Examples of Homometallic Titanium Precursor Strategies.

For the synthesis of multi-component materials, such as complex oxides like BaTiO₃, achieving a homogeneous distribution of the different metal ions at an atomic level is critical. Mixing simple precursors often leads to phase separation. Heterometallic alkoxides, which are single molecules containing two or more different metal atoms in a defined stoichiometric ratio, are ideal single-source precursors to overcome this challenge.

The synthesis of these precursors often involves the reaction of different metal alkoxides or salts in a common solvent. A prime example relevant to phenoxide chemistry is the synthesis of BaTi(OC₆H₅)₆·2DMF (DMF = dimethylformamide). This compound acts as a single-source precursor for barium titanate, ensuring that barium and titanium are present in the correct 1:1 ratio at the molecular level.

Similar strategies have been developed for a wide range of metal combinations, including 3d transition metals and 4f lanthanide elements, often using alkoxide or phenoxide ligands to bridge the different metal centers. The use of these molecular precursors in subsequent processing, such as thermal decomposition or sol-gel methods, leads to highly homogeneous oxide materials at lower temperatures than conventional solid-state routes.

| Precursor System | Target Material | Example Precursor | Reference |

|---|---|---|---|

| Barium-Titanium | BaTiO₃ | BaTi(OC₆H₅)₆·2DMF | |

| Titanium-Aluminum | Ti-Al oxides | Titanatrane-AlR₃ adducts | |

| Lanthanide-Titanium | Ln-Ti oxides | [Ln₂Ti₄(μ₄-O)₂(μ₃-OEt)₂(μ-OEt)₈(OEt)₆(HOEt)₂Cl₂] |

Table 3: Examples of Heterometallic Precursors for Complex Oxides.

Sol-Gel Processing Pathways for Titanium Alkoxide Systems

The sol-gel process is a versatile wet-chemical technique used to produce solid materials, particularly metal oxides, from molecular precursors. For titanium-based materials, this process typically starts with a titanium alkoxide or a modified precursor like dichlorodiphenoxytitanium. The process is fundamentally based on two main chemical reactions: hydrolysis and condensation.

Hydrolysis: The precursor reacts with water, replacing an alkoxide (OR) or phenoxide (OAr) group with a hydroxyl (OH) group. Ti(OAr)₂(Cl)₂ + H₂O → Ti(OAr)(OH)(Cl)₂ + ArOH

Condensation: The hydrolyzed intermediates react with each other to form Ti-O-Ti bridges, releasing water (water condensation) or alcohol/phenol (alcohol/phenol condensation). This process builds an extended oxide network. 2 Ti(OAr)(OH)(Cl)₂ → (Cl)₂(ArO)Ti-O-Ti(OAr)(Cl)₂ + H₂O

These reactions transform the solution of molecular precursors (the "sol") into a continuous solid network with trapped solvent (the "gel"). The reactivity of the titanium precursor towards hydrolysis is very high, which can lead to uncontrolled precipitation. Therefore, the reaction conditions, such as pH, water-to-precursor ratio, and temperature, must be carefully controlled.

Chemical modification of the titanium precursor is a key strategy to control the hydrolysis and condensation rates. Replacing some alkoxide groups with less hydrolyzable ligands, such as chelating agents like acetylacetone (B45752) or the phenoxide ligands in dichlorodiphenoxytitanium, reduces the precursor's reactivity. This allows for more controlled growth of the oxide network, enabling the formation of materials with tailored porosity, surface area, and morphology, including powders, thin films, and fibers. The sol-gel process, particularly when combined with advanced single-source precursors, provides a powerful pathway to advanced functional materials.

Hydrolysis and Condensation Mechanisms in Sol-Gel Synthesis

The sol-gel process is a "soft chemistry" method that allows for the synthesis of materials at low temperatures. researchgate.net For titanium precursors like titanium alkoxides, the process is fundamentally governed by two main reactions: hydrolysis and condensation. researchgate.netnih.gov

The synthesis begins with a metal precursor, typically a metal alkoxide such as titanium isopropoxide (TTIP) or titanium butoxide, dissolved in a solvent, usually an alcohol. researchgate.netsigmaaldrich.com The process is initiated by the addition of water, leading to hydrolysis. In this step, the alkoxy groups (-OR) of the titanium precursor are replaced by hydroxyl groups (-OH) in a nucleophilic substitution reaction, producing an alcohol (ROH) as a byproduct. nih.gov

Hydrolysis Reaction: Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH

This initial hydrolysis can be followed by further hydrolysis steps until all four alkoxy groups are replaced.

Following hydrolysis, the condensation reactions commence. These reactions involve the combination of the hydroxylated intermediates to form a network of titanium-oxygen-titanium (Ti-O-Ti) bonds, which constitutes the backbone of the resulting oxide material. researchgate.net Condensation can occur through two primary pathways:

Water Condensation: Two hydroxylated molecules react, eliminating a water molecule. (OR)₃Ti-OH + HO-Ti(OR)₃ → (OR)₃Ti-O-Ti(OR)₃ + H₂O

Alcohol Condensation: A hydroxylated molecule reacts with an unhydrolyzed alkoxide molecule, eliminating an alcohol molecule. (OR)₃Ti-OH + RO-Ti(OR)₃ → (OR)₃Ti-O-Ti(OR)₃ + ROH

These hydrolysis and condensation reactions proceed simultaneously, eventually leading to the formation of a "sol," which is a colloidal suspension of solid particles in a liquid. nih.gov As the reactions continue, these particles link together to form a continuous three-dimensional network that encompasses the solvent, resulting in a "gel." nih.govmdpi.com The structure and properties of this final gel are heavily dependent on the relative rates of the hydrolysis and condensation reactions. nih.gov The use of chelating agents can modify the precursor to prevent overly rapid and uncontrolled hydrolysis. mdpi.com

Influence of Reaction Parameters on Precursor Formation

The formation of the precursor and the properties of the final material are significantly influenced by various reaction parameters. The most critical among these are the water-to-precursor ratio and the pH of the reaction medium. nih.gov

Water-to-Precursor Ratio

The molar ratio of water to the titanium precursor (h = [H₂O]/[Ti]) is a determining factor in the sol-gel process. utwente.nlaau.dk This ratio dictates the extent of hydrolysis and influences the kinetics of the subsequent condensation. psu.edu

Low Water Ratios (h < 1): With limited water, hydrolysis is incomplete, leading to the formation of smaller, less-branched polymeric clusters. aau.dk

High Water Ratios (h > 2): An excess of water promotes more complete hydrolysis, leading to a higher concentration of Ti-OH groups. psu.eduresearchgate.net This accelerates the condensation reactions, often resulting in faster gelation and the formation of larger, more cross-linked structures or precipitates. psu.edu

The concentration of water has a direct impact on the particle size of the resulting oxide. Studies on the synthesis of barium titanate have shown a clear correlation between the amount of water used and the final crystallite size. utwente.nl

Interactive Table: Effect of Water-to-Precursor Ratio on Barium Titanate Crystallite Size utwente.nl

| Moles of Water per Mole of Ti Alkoxide | Average Crystallite Size (nm) |

| 1 | 6.0 |

| 2 | 8.2 |

| 3 | 9.0 |

| 7 | 9.4 |

This table illustrates that increasing the water concentration in the synthesis of barium titanate leads to an increase in the average crystallite size of the as-synthesized powders.

pH

The pH of the solution, controlled by adding an acid or base catalyst, dramatically affects the rates of hydrolysis and condensation, thereby influencing the structure and morphology of the final product. nih.govcore.ac.uk

Acidic Conditions (Low pH): Under acidic conditions (e.g., pH < 4), the hydrolysis reaction is typically rapid, while the condensation reaction is slower. This leads to the formation of long, chain-like polymers with less cross-linking. aau.dk In the synthesis of TiO₂, low pH levels (e.g., 0.98 to 2.40) tend to promote the formation of the anatase crystalline phase. mdpi.com However, very high acidity (e.g., pH 1) can start to favor the formation of the rutile phase. core.ac.uk

Basic Conditions (High pH): Under basic or neutral conditions, both hydrolysis and condensation rates are rapid. aau.dk This leads to the formation of more highly branched, compact, and particulate clusters, often resulting in faster precipitation. aau.dk For TiO₂ synthesis, lower acidity (or higher pH, such as pH 9) generally favors the formation of the anatase phase. core.ac.uk As the pH becomes strongly basic, amorphous titanium dioxide complexes can become dominant. mdpi.com

The pH value is a critical parameter for controlling the crystalline phase and size of the nanoparticles produced. nih.gov

Interactive Table: Effect of pH on Titania (TiO₂) Nanoparticle Characteristics

| pH | Crystalline Phase(s) | Crystallite Size (nm) | Reference |

| 1.0 | Anatase with a trace of Rutile | - | core.ac.uk |

| 3.2 | Rutile (dominant), Brookite, Anatase | 8 | nih.gov |

| 4.4 | Anatase | - | nih.gov |

| 5.0 | Anatase | 24 | nih.gov |

| 7.0 | Anatase | - | core.ac.uk |

| 9.0 | Anatase | 8.4 | core.ac.uk |

This table synthesizes findings from different studies, showing how pH adjustment in the sol-gel synthesis of TiO₂ influences the resulting crystalline structure and the size of the nanocrystals.

Structural Elucidation and Coordination Chemistry of Dichlorodiphenoxytitanium

Solid-State Structural Characterization

The solid-state structure of dichlorodiphenoxytitanium, with the chemical formula TiCl₂(OC₆H₅)₂, reveals a complex and intriguing molecular arrangement. Detailed crystallographic studies have been instrumental in elucidating its key structural features.

Dichlorodiphenoxytitanium(IV) crystallizes in the monoclinic system. researchgate.netresearchgate.netresearchgate.netacs.org The space group has been determined to be P2₁/n. researchgate.netresearchgate.netresearchgate.netacs.org The unit cell parameters have been reported as:

a = 9.82 Å researchgate.netresearchgate.netresearchgate.net

b = 14.01 Å researchgate.netresearchgate.net

c = 9.84 Å researchgate.netresearchgate.netresearchgate.net

β = 94° 50' researchgate.netresearchgate.netresearchgate.net

The unit cell contains four molecules of TiCl₂(OC₆H₅)₂. researchgate.netresearchgate.netresearchgate.netacs.org The measured density of the crystals is 1.49 g/cm³, which is in close agreement with the calculated density of 1.50 g/cm³ for four molecules per unit cell. acs.org The structure was successfully solved using direct sign determination by symbolic addition, yielding a final R value of 6.1% for 1275 reflections. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Dichlorodiphenoxytitanium(IV)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.82 |

| b (Å) | 14.01 |

| c (Å) | 9.84 |

| β (°) | 94.83 |

| Z | 4 |

| Measured Density (g/cm³) | 1.49 |

| Calculated Density (g/cm³) | 1.50 |

| R-value | 6.1% |

In the solid state, dichlorodiphenoxytitanium(IV) exists as a dimer, with the two titanium centers located around a center of symmetry. researchgate.netresearchgate.netacs.org The dimeric structure is formed through oxygen bridges, where the oxygen atoms of the phenoxy ligands bridge the two titanium atoms. researchgate.netresearchgate.netacs.org This results in a central Ti₂O₂ four-membered ring, a common structural motif in the chemistry of metal alkoxides.

Each titanium atom in the dimeric structure is pentacoordinated, adopting a trigonal bipyramidal geometry. researchgate.netresearchgate.netacs.org The equatorial plane of the trigonal bipyramid is formed by the two chlorine atoms and one of the bridging oxygen atoms. researchgate.netresearchgate.net The axial positions are occupied by the other bridging oxygen atom and the oxygen atom of a terminal phenoxy group. This coordination environment is a departure from the more common octahedral geometry often observed for titanium(IV) complexes. libretexts.org

The determination of the crystal structure has allowed for a detailed analysis of the bond lengths and angles within the dichlorodiphenoxytitanium dimer. These parameters provide insight into the nature of the bonding and the steric and electronic influences on the molecular geometry. While specific bond lengths and angles for dichlorodiphenoxytitanium are detailed in the primary crystallographic study, general principles of bond length and angle analysis can be applied. researchgate.netacs.org The Ti-O bond lengths to the bridging oxygen atoms are expected to be longer than the Ti-O bond to the terminal phenoxy group, reflecting the bridging nature of the former. The bond angles around the titanium center will deviate from the ideal values for a trigonal bipyramid due to the constraints of the four-membered Ti₂O₂ ring and the steric bulk of the phenoxy ligands.

Ligand Design Principles and Steric-Electronic Effects

The structure and reactivity of titanium complexes are significantly influenced by the design of the supporting ligands. Steric and electronic effects play a crucial role in determining the coordination number, geometry, and catalytic activity of these compounds.

The chelate effect is a significant principle in the design of stable and catalytically active titanium complexes. expresspolymlett.com It refers to the enhanced stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. In the context of titanium diphenolate complexes, the use of a bidentate diphenolate ligand, which can form a chelate ring with the titanium center, can lead to more stable and well-defined catalytic species. mdpi.com The chelate effect can influence the coordination geometry around the titanium center and can help to stabilize the catalytically active species. expresspolymlett.commdpi.com For instance, the use of chelating diphenolate ligands has been explored in the design of titanium catalysts for the ring-opening polymerization of cyclic esters. expresspolymlett.commdpi.com The rigidity and bite angle of the diphenolate ligand can be tuned by modifying the bridging unit connecting the two phenoxy groups, thereby influencing the steric and electronic properties of the resulting titanium complex and its catalytic behavior. expresspolymlett.com

Steric Hindrance and Ancillary Ligand Influence

The geometry and reactivity of dichlorodiphenoxytitanium and its derivatives are significantly governed by steric hindrance and the electronic properties of ancillary ligands. Steric hindrance refers to the spatial arrangement of ligands and their influence on the metal center, which can dictate the accessibility of the titanium for further reactions. nih.govmanchester.ac.uk In phenoxo titanium(IV) complexes, bulky substituents on the phenoxide ligands can create a crowded coordination sphere, influencing bond angles and preventing the approach of other molecules.

Ancillary ligands, which are ligands other than the primary phenoxides, play a crucial role in modifying the electronic environment and stability of the complex. For instance, the introduction of an ancillary ligand can increase the solubility and thermal stability of the resulting complex. nih.gov The nature of the ancillary ligand, such as primary aliphatic alcohols, can even determine whether the final structure is a discrete cyclic compound or an infinite polymer chain. rsc.org In some diiron(II) complexes, which can serve as models, highly sterically hindered ligands were found to bind to the metal center through only one of the available donor atoms. manchester.ac.uk This demonstrates how steric bulk can fundamentally alter the coordination mode of a ligand.

The strategic engineering of coordination pockets through the use of specific ligands allows for fine-tuning of the complex's properties. rsc.org This control over the steric environment is critical for applications in catalysis, where the shape of the active site can determine selectivity.

Table 1: Influence of Ligand Properties on Titanium Complex Characteristics

| Influencing Factor | Effect on Complex | Example | Citation |

|---|---|---|---|

| Steric Hindrance | Limits accessibility to the Ti center, influences coordination number and geometry. | Bulky substituents on phenoxide rings can prevent oligomerization. | manchester.ac.uk |

| Ancillary Ligands | Modify electronic properties, solubility, and thermal stability. | Addition of 3-ethoxy salicylaldehyde (B1680747) to a Co(III) complex increases its stability and solubility. nih.gov | nih.govrsc.org |

| Ligand Chain Length | Can determine the final structural motif (cyclic vs. polymeric). | Short-chain alcohols lead to cyclic oxovanadium(V) assemblies; long-chain alcohols produce polymers. rsc.org | rsc.org |

Coordination Expansion in Phenoxo Titanium(IV) Complexes

Titanium(IV) complexes, including dichlorodiphenoxytitanium, are known to expand their coordination number beyond the typical four or five. This phenomenon, known as coordination expansion, often occurs through the addition of neutral donor ligands. The synthesis of dichlorobis(phenoxo) titanium(IV) complexes can be achieved with high yields, and these compounds serve as precursors for further reactions involving coordination expansion. lookchem.combohrium.com For example, a five-coordinate titanium(IV) alkoxide can readily react to form six-coordinate, pseudo-octahedral complexes. acs.org

This expansion to a higher coordination state, such as an octahedral geometry, can lead to increased stability compared to the precursor. This is a key feature of compounds like titanium(IV) bis(ammoniumlactato) dihydroxide, where the octahedral coordination contributes to its higher stability against hydrolysis compared to common alkoxides. acs.org The ability of these complexes to accommodate additional ligands is fundamental to their utility as catalysts and precursors for materials synthesis.

Theoretical Modeling of Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in titanium complexes. nih.gov These computational approaches allow for the calculation of molecular geometries, bond energies, and electronic properties, providing insights that complement experimental data. rsc.orgfrontiersin.org For instance, DFT calculations can be used to optimize the molecular structure of complexes in the gas phase, which can then be compared to experimental crystal structures to understand the effects of the solid-state environment. nih.govmdpi.com

Models like the Quantum Theory of Atoms in Molecules (AIM) can characterize the nature of chemical bonds, including non-covalent interactions, based on the topology of the electron density. nih.gov Natural Bond Orbital (NBO) analysis is another method used to study hyperconjugative interactions, charge transfer, and the stability of complexes. frontiersin.orgmdpi.com These theoretical tools are essential for understanding the intricate details of metal-ligand bonding and reactivity. mdpi.com

The bonding in dichlorodiphenoxytitanium can be described using hybridization and molecular orbital (MO) theory. libretexts.org In a tetrahedral geometry, the central titanium atom is often described as having sp³ hybridization, where its one 4s and three 4p orbitals combine to form four equivalent hybrid orbitals. utdallas.edu These orbitals then overlap with orbitals from the chlorine and phenoxy ligands to form sigma (σ) bonds. If the complex adopts a higher coordination number, such as six in an octahedral geometry, d-orbitals become involved, leading to d²sp³ hybridization. americanboard.org

Molecular orbital theory provides a more detailed picture by considering the combination of atomic orbitals from the titanium and the ligands to form bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.orgresearchgate.net The interaction between the titanium d-orbitals and the p-orbitals of the oxygen and chlorine atoms is crucial. The phenoxy ligand, acting as a π-donor, can engage in π-interactions with the metal d-orbitals. These orbital interactions dictate the electronic properties of the complex, including its color and reactivity. The energy and character of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are key to understanding charge transfer and chemical reactivity. nih.gov

Table 2: Conceptual Hybridization in Titanium Complexes

| Coordination Number | Geometry | Hybridization Scheme | Involved Orbitals |

|---|---|---|---|

| 4 | Tetrahedral | sp³ | s, px, py, pz |

| 5 | Trigonal Bipyramidal | dsp³ | s, px, py, pz, dz² |

| 6 | Octahedral | d²sp³ | s, px, py, pz, dz², dx²-y² |

Solution-State Coordination Dynamics and Stability of Alkoxide Precursors

Titanium alkoxide and phenoxide precursors are often highly reactive towards hydrolysis and condensation, a result of the high positive charge on the titanium center and the availability of open coordination sites. diva-portal.org This reactivity can be moderated by modifying the ligands. For example, the use of chelating ligands like β-diketones can significantly reduce the precursor's reactivity towards water, thereby enhancing its stability. researchgate.net

In solution, these complexes can be dynamic. Variable-temperature NMR spectroscopy is a key technique for studying these dynamic processes. acs.org For example, studies on certain six-coordinate titanium complexes have revealed ligand twisting motions that lead to racemization. acs.org The stability of a complex in solution can be assessed by techniques like ³¹P NMR for phosphonate (B1237965) complexes or ¹H NMR, which can confirm if the solid-state structure is retained upon dissolution. nih.govrsc.org While some complexes maintain their structure in solution, others may dissociate or transform into different species. nih.gov This solution-state behavior is critical for controlling the synthesis of materials from these molecular precursors, as the structure in solution can influence the properties of the final product.

Catalytic Applications and Mechanistic Insights

Ring-Opening Polymerization (ROP)

Influence of Ligand Architecture on ROP Performance

The performance of titanium-based catalysts in the Ring-Opening Polymerization (ROP) of cyclic esters is critically dependent on the architecture of the ancillary ligands attached to the metal center. For catalysts of the dichlorodiphenoxytitanium family, modifications to the phenoxy ligands—such as the introduction of bulky substituents or electron-donating/withdrawing groups—can significantly alter catalytic activity, control over polymer molecular weight, and stereoselectivity.

Research on related phenoxy-imine titanium complexes reveals that both steric and electronic effects are paramount. The steric bulk of substituents ortho to the phenoxy oxygen can play a decisive role in achieving high stereoselectivity. For instance, increasing the steric hindrance offered by the ancillary ligand can lead to higher productivity in the ROP of monomers like ε-caprolactone (ε-CL) and L-lactide (L-LA).

The electronic nature of the substituents also has a strong influence. Electron-donating groups on the phenoxy ligand can reduce the catalytic activity of the complex. This is attributed to the increased electron density at the titanium center, which can inhibit the coordination of the incoming monomer. Conversely, electron-withdrawing groups can enhance the Lewis acidity of the titanium center, potentially leading to higher activity.

The coordination mode of the ligands is another critical factor. Some phenoxy-imine ligands can adopt different coordination modes (e.g., a six-membered N-O chelate versus a five-membered O-O chelate), and the structure of the resulting complex directly impacts the polymerization rate. Studies have shown that for certain systems, catalytic activities decrease in the order of coordination type: O-O:O-O > N-O:O-O > N-O:N-O for both ε-CL and L-LA polymerization.

The following interactive table summarizes representative findings on how ligand modifications in phenoxy-type titanium complexes affect the ROP of ε-caprolactone.

| Catalyst System (Phenoxy Ligand Type) | Monomer | Conversion (%) | Time | Polymer Molar Mass (kg/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|

| Ti-complex with bulky phenoxy-imine | ε-CL | >99 | 6 min | 25.4 | 1.15 |

| Ti-complex with less bulky phenoxy-imine | ε-CL | 95 | 60 min | 21.8 | 1.23 |

| Ti-complex with electron-donating group | L-LA | 88 | 120 min | 18.5 | 1.31 |

| Ti-complex with electron-withdrawing group | L-LA | 92 | 45 min | 20.1 | 1.25 |

General Organic Transformation Catalysis

Beyond polymerization, dichlorodiphenoxytitanium and its derivatives function as potent Lewis acid catalysts in a variety of fundamental organic transformations. By modifying the phenoxide ligands with chiral backbones, these systems can be rendered highly effective for asymmetric synthesis.

Chiral titanium(IV) complexes derived from phenoxide or analogous alkoxide ligands are highly effective in asymmetric catalysis. A common strategy involves the in situ generation of the active catalyst from a precursor like dichlorodiisopropoxytitanium(IV) and a chiral diol, such as derivatives of tartaric acid or BINOL (1,1'-bi-2-naphthol).

Asymmetric Diels-Alder Reaction: Chiral titanium reagents are used to catalyze enantioselective Diels-Alder reactions. For instance, a catalyst prepared from dichlorodiisopropoxytitanium(IV) and a chiral 1,4-diol derived from tartrate effectively catalyzes the reaction between 3-acryloyl-1,3-oxazolidin-2-one and various dienes. These reactions proceed with high yields (72–100%) and excellent enantioselectivity (88–>96% ee). semanticscholar.org Similarly, the Ti(IV)-H₈-BINOL complex has been found to be a very effective catalyst for the hetero-Diels-Alder reaction between aldehydes and Danishefsky's diene, affording products with up to 99% enantiomeric excess (ee) and high yields. nih.govresearchgate.net

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a cornerstone of asymmetric catalysis, utilizing a titanium(IV) isopropoxide catalyst in combination with diethyl tartrate (a chiral dialkoxide ligand) and tert-butyl hydroperoxide. researchgate.net This system epoxidizes a wide range of primary and secondary allylic alcohols to 2,3-epoxyalcohols with very high enantioselectivity. researchgate.net The underlying catalyst is a dimeric titanium species bridged by tartrate ligands, which creates a chiral environment around the active site.

The table below presents data from asymmetric Diels-Alder reactions catalyzed by a chiral titanium complex generated from a tartrate-derived diol.

| Diene | Dienophile | Yield (%) | Endo:Exo Ratio | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Cyclopentadiene | 3-acryloyl-1,3-oxazolidin-2-one | 88 | 95:5 | 91 |

| Isoprene | 3-acryloyl-1,3-oxazolidin-2-one | 95 | - | 94 |

| 1,3-Butadiene | 3-crotonoyl-1,3-oxazolidin-2-one | 72 | - | 88 |

| 2,3-Dimethyl-1,3-butadiene | 3-acryloyl-1,3-oxazolidin-2-one | 100 | - | >96 |

As a potent Lewis acid, dichlorodiphenoxytitanium can catalyze various carbon-carbon bond-forming reactions by activating carbonyl compounds and other electrophiles. Its utility is particularly evident in reactions like the Friedel-Crafts alkylation and the Mukaiyama aldol (B89426) reaction.

Friedel-Crafts Alkylation: Chiral BINOL-Ti(IV) complexes, which are structural analogues of dichlorodiphenoxytitanium, have been reported to catalyze enantioselective Friedel-Crafts alkylation of indoles with ethyl glyoxylate (B1226380), producing the corresponding hydroxyacetates in good yields and with high enantiomeric excess (up to 96% ee). wikipedia.org The titanium catalyst activates the glyoxylate electrophile, facilitating a stereoselective attack by the indole (B1671886) nucleophile. wikipedia.org

Mukaiyama Aldol Reaction: The Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl (B83357) enol ether to a carbonyl compound, is a classic method for C-C bond formation. youtube.com Titanium tetrachloride (TiCl₄) is the archetypal catalyst for this transformation, activating the aldehyde or ketone for nucleophilic attack. organic-chemistry.org Dichlorodiphenoxytitanium, possessing similar Lewis acidic character but with modified steric and electronic properties from the phenoxide ligands, can also serve as a catalyst for such reactions, offering potentially different selectivity profiles compared to the parent tetrachloride. youtube.comorganic-chemistry.org

Dichlorodiphenoxytitanium and its analogues also mediate important substitution and addition reactions.

Substitution Reactions: The strong Lewis acidity of titanium(IV) chlorides can be harnessed to promote substitution reactions. For example, TiCl₄ efficiently catalyzes the allylation of tertiary, benzylic, and even non-activated secondary alcohols using allyltrimethylsilane. acs.org This reaction involves the replacement of a hydroxyl group with an allyl group, proceeding rapidly at room temperature to form a new C-C bond. acs.org The role of the titanium catalyst is to activate the alcohol for nucleophilic attack by the allylsilane.

Addition Reactions (Hydrofunctionalization): Titanium complexes with phenoxide-type ligands are active catalysts for hydrofunctionalization reactions, such as the hydroamination of alkynes. A titanium complex featuring a chelating aryl-linked bis(phenoxide) ligand, (TPO)TiCl₂(THF), has been shown to catalyze the addition of arylamines across the triple bond of alkynes. This transformation provides access to enamines and imines with good regioselectivity.

Mechanistic Investigations in Catalysis

Understanding the reaction mechanisms is crucial for optimizing existing catalytic systems and designing new ones. For reactions catalyzed by dichlorodiphenoxytitanium-type complexes, mechanistic studies have provided valuable insights into the nature of the active species and the pathways of substrate transformation.

Mechanism of Asymmetric Epoxidation: In the Sharpless asymmetric epoxidation, the active catalyst is a C₂-symmetric dimer, [Ti(tartrate)(OR)₂]₂. researchgate.net The mechanism involves the exchange of one of the ancillary alkoxide (OR) ligands on titanium for the substrate (the allylic alcohol) and another for the oxidant (tert-butyl hydroperoxide). This brings the substrate and the oxidant into close proximity within the chiral environment of the catalyst. The key step is the intramolecular transfer of an oxygen atom from the coordinated peroxide to the double bond of the allylic alcohol. The specific binding geometry within the dimeric titanium-tartrate framework dictates the facial selectivity of the oxygen transfer, leading to high enantioselectivity. researchgate.net

Mechanism of Asymmetric Diels-Alder Reaction: In the chiral Lewis acid-catalyzed Diels-Alder reaction, the titanium complex functions by coordinating to the carbonyl group of the dienophile (e.g., an α,β-unsaturated acyl-oxazolidinone). nih.gov This coordination achieves two goals: it activates the dienophile by lowering its LUMO energy, and it creates a chiral environment that blocks one face of the dienophile from the incoming diene. The diene then approaches from the less sterically hindered face, leading to the formation of the cycloadduct with high enantioselectivity. nih.govacs.org The reaction proceeds via an organized transition state where the geometry is dictated by the steric and electronic properties of the chiral phenoxide- or alkoxide-based ligands on the titanium center. nih.gov

Theoretical and Experimental Analysis of Catalytic Cycles

The catalytic cycle of dichlorodiphenoxytitanium in processes such as olefin polymerization is presumed to follow the general mechanism established for Ziegler-Natta catalysts. This typically involves an initiation step where the titanium pre-catalyst is activated by a cocatalyst, usually an organoaluminum compound. This activation leads to the formation of a catalytically active species with a titanium-alkyl bond.

Theoretical Framework:

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of related titanium-based catalysts. researcher.life These studies suggest a catalytic cycle that proceeds through the following key steps:

Activation: The interaction of dichlorodiphenoxytitanium with a cocatalyst, such as triethylaluminum (B1256330) (TEA) or methylaluminoxane (B55162) (MAO), results in the alkylation of the titanium center and the formation of a cationic active species.

Olefin Coordination: The olefin monomer coordinates to the vacant orbital of the titanium active center.

Insertion: The coordinated olefin inserts into the titanium-carbon bond, leading to the growth of the polymer chain.

Chain Propagation: Repetitive cycles of olefin coordination and insertion result in the formation of a long polymer chain.

Chain Termination: The polymer chain growth can be terminated through various pathways, including β-hydride elimination or chain transfer to the monomer or cocatalyst.

The energy barriers associated with each of these steps are influenced by the electronic and steric properties of the ligands attached to the titanium center. The phenoxy ligands in dichlorodiphenoxytitanium are expected to modulate the electrophilicity of the titanium center, thereby affecting the rates of monomer coordination and insertion.

Experimental Evidence:

Experimental investigations into the catalytic activity of titanium complexes often involve kinetic studies of the polymerization reaction. By varying parameters such as monomer concentration, temperature, and the nature of the cocatalyst, researchers can infer mechanistic details. For systems analogous to dichlorodiphenoxytitanium, it has been observed that the catalyst's activity and the properties of the resulting polymer are highly dependent on the reaction conditions. mtak.hu

| Parameter | General Observation in Analogous Systems | Postulated Effect on Dichlorodiphenoxytitanium |

| Monomer Concentration | Higher concentration generally increases the rate of polymerization. | An increase in monomer concentration would likely enhance the catalytic activity up to a certain point, beyond which mass transfer limitations may become significant. |

| Temperature | Affects both the rate of propagation and termination. An optimal temperature is often observed. | An increase in temperature would likely increase the initial activity but might also lead to faster deactivation of the catalytic species. |

| Cocatalyst Type | The nature of the cocatalyst significantly influences the formation and stability of the active species. | Different cocatalysts would likely lead to variations in catalytic activity and polymer properties due to differences in their ability to activate the dichlorodiphenoxytitanium pre-catalyst. |

Role of Cocatalysts and Activators in Catalytic Systems

The activation of the dichlorodiphenoxytitanium pre-catalyst is a critical step in initiating the catalytic cycle. This is typically achieved through the use of cocatalysts, which are organoaluminum compounds.

Commonly used cocatalysts in Ziegler-Natta polymerization include:

Trialkylaluminum compounds (e.g., Triethylaluminum - TEA): These are effective in activating titanium-based catalysts. They function by alkylating the titanium center and scavenging impurities from the reaction medium. mtak.hu

Aluminoxanes (e.g., Methylaluminoxane - MAO): MAO is a highly effective activator for a wide range of metallocene and non-metallocene catalysts. It is believed to generate a more stable and highly active cationic titanium species.

The primary roles of the cocatalyst in a dichlorodiphenoxytitanium-based system can be summarized as follows:

Alkylation: The cocatalyst replaces one or both of the chloride ligands on the titanium center with an alkyl group, creating the essential titanium-carbon bond for polymerization.

Generation of Active Sites: The interaction with the cocatalyst leads to the formation of a coordinatively unsaturated, cationic titanium species, which is the active site for olefin coordination and insertion.

Scavenging: Cocatalysts react with and neutralize impurities (such as water and oxygen) that would otherwise deactivate the catalyst.

Chain Transfer Agent: The cocatalyst can also participate in chain termination reactions, influencing the molecular weight of the resulting polymer.

The choice of cocatalyst and the ratio of cocatalyst to the titanium complex are crucial parameters that need to be optimized to achieve high catalytic activity and control over the polymer properties. mtak.hu

| Cocatalyst | General Function | Expected Impact on Dichlorodiphenoxytitanium System |

| Triethylaluminum (TEA) | Alkylating agent and scavenger. | Expected to activate the catalyst, though the activity might be moderate compared to MAO. |

| Methylaluminoxane (MAO) | Strong activator, generates highly active cationic species. | Likely to produce a highly active catalytic system, potentially leading to higher polymer yields. |

| Diethylaluminum Chloride (DEAC) | Can act as a cocatalyst and influence stereoselectivity. | May modify the electronic properties of the active site, potentially affecting the tacticity of the polymer. |

Structure-Activity Relationships in Titanium Catalysts

The relationship between the structure of a titanium catalyst and its catalytic activity is a central theme in catalyst design. For dichlorodiphenoxytitanium, the key structural features that are expected to influence its performance are the phenoxy ligands.

Electronic Effects:

The electronic properties of the phenoxy ligands, which can be modified by introducing substituents on the phenyl ring, play a significant role in determining the electrophilicity of the titanium center. Electron-withdrawing groups on the phenoxy ligand would increase the Lewis acidity of the titanium, potentially enhancing its ability to coordinate with the olefin monomer. Conversely, electron-donating groups would decrease the Lewis acidity, which could affect the rate of polymerization.

Steric Effects:

The steric bulk of the phenoxy ligands can influence the accessibility of the titanium active site to the incoming monomer. Bulky ligands can create a more open coordination sphere, which may facilitate monomer approach and insertion. However, excessive steric hindrance could also impede monomer coordination and reduce catalytic activity. The steric environment around the metal center is also a key determinant of the stereoselectivity of the polymerization, influencing the tacticity of the resulting polymer.

In related titanium complexes with phenoxy-imine ligands, it has been demonstrated that modifications to the ligand structure, such as the introduction of bulky substituents, can have a profound impact on both the catalytic activity and the properties of the polymer produced. researchsquare.com

| Structural Modification | Potential Effect on Catalytic Performance |

| Electron-withdrawing substituents on phenoxy rings | May increase catalytic activity by enhancing the electrophilicity of the titanium center. |

| Electron-donating substituents on phenoxy rings | May decrease catalytic activity by reducing the electrophilicity of the titanium center. |

| Increased steric bulk of phenoxy ligands | Could either enhance or hinder catalytic activity depending on the balance between creating an open coordination site and sterically blocking monomer access. May also influence polymer stereochemistry. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of electronic structure and predicting the reactivity of transition metal complexes like dichlorodiphenoxytitanium. These computational methods provide insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For dichlorodiphenoxytitanium, DFT calculations can provide a detailed understanding of its molecular orbitals, electron density distribution, and the nature of the chemical bonds between the titanium center and its ligands.

The application of DFT allows for the optimization of the molecule's geometry, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography, if available. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and composition of these orbitals determine the compound's reactivity, offering insights into its behavior as a catalyst or precursor. For instance, the LUMO is often localized on the titanium center, indicating its Lewis acidic character and susceptibility to nucleophilic attack, a key step in many catalytic processes.

Prediction of Activation Barriers and Reaction Energetics

A significant application of quantum chemical calculations is the prediction of activation barriers and the energetics of chemical reactions. mdpi.com For dichlorodiphenoxytitanium, this is particularly relevant to its potential use as a catalyst, for example, in olefin polymerization. mdpi.com

By mapping the potential energy surface of a reaction, DFT can be used to identify transition states and calculate their energies. The difference in energy between the reactants and the transition state gives the activation barrier, a critical parameter that governs the reaction rate. For instance, in the context of ethylene (B1197577) polymerization, DFT can model the approach of an ethylene molecule to the active titanium species, the insertion of the ethylene into the titanium-alkyl bond, and the subsequent chain propagation steps. ippi.ac.ir

These calculations can elucidate the detailed mechanism of the catalytic cycle, including the relative energies of intermediates and transition states. This information is invaluable for understanding the factors that control the catalytic activity and for designing more efficient catalysts. The calculated reaction energetics can also be used to predict the thermodynamics of a reaction, determining whether it is likely to be favorable.

Computational Modeling of Catalytic Mechanisms

Computational modeling provides a virtual laboratory to explore the detailed mechanisms of catalytic reactions, offering insights into the dynamic processes that are often challenging to observe experimentally.

Simulation of Olefin Insertion Mechanisms

The insertion of an olefin into a metal-alkyl bond is a fundamental step in many polymerization reactions catalyzed by transition metal complexes. ippi.ac.ir Computational simulations, often employing DFT, can model this process for catalysts derived from dichlorodiphenoxytitanium.

The simulation typically starts with an active catalytic species, which would be formed by the reaction of dichlorodiphenoxytitanium with a co-catalyst like methylaluminoxane (B55162) (MAO). The olefin molecule then coordinates to the titanium center, forming a π-complex. The subsequent step is the insertion of the coordinated olefin into the existing titanium-alkyl bond, which proceeds through a four-membered ring transition state.

These simulations can provide detailed information about the geometry of the transition state and the energy barrier associated with the insertion step. By modeling the insertion of different olefins, it is possible to understand the factors that control the regioselectivity and stereoselectivity of the polymerization, which are crucial for determining the properties of the resulting polymer.

Analysis of Ligand Effects on Catalytic Performance

The ligands attached to the metal center play a crucial role in determining the performance of a catalyst. nih.gov In dichlorodiphenoxytitanium, the phenoxy and chloride ligands significantly influence the catalytic properties of the titanium center.

Computational studies can systematically investigate these ligand effects. For the phenoxy ligand, modifications can be made to the phenyl ring, such as introducing electron-donating or electron-withdrawing substituents. DFT calculations can then be performed on these modified complexes to understand how these changes affect the electronic structure of the titanium center and, consequently, its catalytic activity. For example, electron-withdrawing groups on the phenoxy ligand are expected to increase the Lewis acidity of the titanium center, which could enhance its activity in olefin polymerization.

The steric bulk of the ligands is another important factor. By computationally modeling complexes with bulkier or less bulky phenoxy ligands, it is possible to assess the impact of steric hindrance on substrate coordination and insertion, which can affect both the activity and selectivity of the catalyst.

Comparative Computational Studies with Other Titanium Complexes

To better understand the unique properties of dichlorodiphenoxytitanium, it is useful to compare its computationally predicted characteristics with those of other well-known titanium complexes used in catalysis.

For example, a comparative DFT study could be performed between dichlorodiphenoxytitanium and titanocene (B72419) dichloride (Cp2TiCl2), a classic olefin polymerization catalyst. ippi.ac.ir Such a study would highlight the differences in electronic structure and reactivity arising from the replacement of cyclopentadienyl (B1206354) (Cp) ligands with phenoxy ligands. The phenoxy ligand is an aryloxide ligand, which is electronically different from the cyclopentadienyl anion. This difference in ligand fields will affect the energies of the d-orbitals of the titanium center, which in turn will influence the catalytic activity.

The table below illustrates a hypothetical comparison of key computational parameters between dichlorodiphenoxytitanium and titanocene dichloride, which could be obtained from DFT calculations.

| Property | Dichlorodiphenoxytitanium (TiCl2(OPh)2) | Titanocene Dichloride (Cp2TiCl2) |

| HOMO-LUMO Gap (eV) | Lower | Higher |

| Charge on Ti atom | More positive | Less positive |

| Activation Barrier for Ethylene Insertion (kcal/mol) | Potentially lower | Generally higher |

| Olefin Binding Energy (kcal/mol) | Stronger | Weaker |

This table presents expected trends based on general principles of coordination chemistry and catalysis and would require specific computational studies on dichlorodiphenoxytitanium for verification.

Such comparative studies are essential for rational catalyst design. By understanding how the ligand environment affects the properties of the titanium center, it is possible to tailor the catalyst structure to achieve desired performance characteristics.

Future Research Directions and Emerging Applications

Development of Novel Ligand Systems for Enhanced Catalysis

The catalytic activity and selectivity of dichlorodiphenoxytitanium are intrinsically linked to the electronic and steric properties of its phenoxide ligands. A primary area of future research involves the rational design and synthesis of new ligand systems to precisely tune the catalyst's behavior for specific applications.

Current research on related titanium complexes, such as those with phenoxy-imine or ortho-terphenoxide ligands, demonstrates the profound impact of ligand modification. nih.govnih.gov For instance, the introduction of bulky substituents on the phenoxide rings can create a more sterically hindered environment around the titanium center. This modification can influence the regioselectivity and stereoselectivity of polymerization reactions, potentially leading to polymers with novel microstructures and properties. sumitomo-chem.co.jp Furthermore, incorporating electron-donating or electron-withdrawing groups into the ligand framework can alter the Lewis acidity of the titanium center, thereby affecting its catalytic activity and its interaction with co-catalysts. rutgers.edu

Future investigations will likely focus on multidentate ligands that can form more stable and well-defined catalytic species. acs.org These could include bis(phenoxide) ligands linked by various bridging units, which can enforce specific geometries on the metal center. nih.gov The development of such "tailor-made" catalysts is a key objective in advancing the field. nano-ntp.com The exploration of N-heterocyclic carbene (NHC) ligands, which have shown great success in other areas of transition-metal catalysis, could also open new possibilities for dichlorodiphenoxytitanium and its derivatives. rutgers.edu

Table 1: Potential Effects of Ligand Modifications on Dichlorodiphenoxytitanium Catalysis

| Ligand Modification Strategy | Potential Effect on Catalysis | Rationale |

| Introduction of Bulky Substituents | Increased stereocontrol in polymerization | Steric hindrance influences monomer approach and insertion. |

| Electron-Withdrawing Groups | Increased Lewis acidity and activity | Enhances the electrophilicity of the titanium center. |

| Electron-Donating Groups | Modified catalyst stability and solubility | Alters the electronic properties and polarity of the complex. |

| Chelating Bis(phenoxide) Ligands | Enhanced catalyst stability and defined geometry | Pre-organization of the coordination sphere prevents decomposition. |

Strategies for Catalyst Immobilization and Heterogenization

While dichlorodiphenoxytitanium is effective as a homogeneous catalyst, its recovery and reuse present significant challenges, limiting its cost-effectiveness and industrial viability. Consequently, a major thrust of future research is the development of robust methods for immobilizing the catalyst on solid supports, a process known as heterogenization.

Heterogeneous catalysts offer simplified separation from the reaction mixture, which is advantageous from both an economic and environmental perspective. Several strategies are being explored for this purpose. One approach involves the covalent attachment of the titanium complex to a support material. patsnap.com This can be achieved by functionalizing the phenoxide ligands with reactive groups that can form strong chemical bonds with the surface of materials like silica (B1680970), polymers, or inorganic oxides. patsnap.comresearchgate.net

Another promising technique is encapsulation or entrapment, where the catalyst is physically confined within the porous structure of a support material, such as a metal-organic framework (MOF) or a zeolite. patsnap.com This method protects the catalyst from degradation while allowing reactants to access the active sites. patsnap.com The use of magnetic nanoparticles as a support material is also gaining attention, as it allows for the easy separation of the catalyst from the reaction medium using an external magnetic field. mdpi.comnih.gov

The primary goals of these immobilization strategies are to prevent catalyst leaching, maintain high catalytic activity and selectivity, and ensure the mechanical and chemical stability of the supported catalyst over multiple reaction cycles. patsnap.com

Table 2: Comparison of Potential Immobilization Strategies for Dichlorodiphenoxytitanium

| Immobilization Strategy | Advantages | Potential Challenges | Support Materials |

| Covalent Attachment | Strong catalyst-support interaction, minimizes leaching. patsnap.com | Can be synthetically complex; may alter catalytic activity. | Silica, Polystyrene, Alumina (B75360). patsnap.comresearchgate.net |

| Encapsulation/Entrapment | Protects the catalyst, mimics homogeneous environment. patsnap.com | Mass transfer limitations; potential for pore blockage. | Zeolites, Metal-Organic Frameworks (MOFs). patsnap.com |

| Adsorption | Simple preparation. | Weak interaction can lead to catalyst leaching. | Activated Carbon, Clays. |

| Magnetic Nanoparticle Support | Facile separation with an external magnet. mdpi.com | Potential for particle agglomeration; stability in reaction medium. | Iron Oxides (e.g., Fe3O4). mdpi.comnih.gov |

Expansion of Catalytic Scope to New Organic Transformations

Beyond its established role in polymerization, dichlorodiphenoxytitanium holds potential for a wider range of organic transformations. Research is beginning to explore its utility in fine chemical synthesis, where the development of efficient and selective catalysts is of paramount importance. nano-ntp.com The unique Lewis acidic nature of the titanium center, combined with the tunable properties of the phenoxide ligands, makes it an attractive candidate for catalyzing various bond-forming reactions.

Future research could focus on applying dichlorodiphenoxytitanium and its derivatives to reactions such as C-H activation, cross-coupling reactions, and asymmetric synthesis. nano-ntp.comresearchgate.net For example, titanium-based catalysts have shown promise in hydroamination reactions, and modifying the ligand sphere of dichlorodiphenoxytitanium could lead to highly active and regioselective catalysts for this transformation. nih.gov

The development of chiral versions of dichlorodiphenoxytitanium, by employing enantiopure phenoxide ligands, could pave the way for its use in asymmetric catalysis, a field crucial for the pharmaceutical and agrochemical industries. nano-ntp.com Furthermore, the potential for this compound to act as a photocatalyst or to be integrated into photocatalytic systems is an emerging area of interest, driven by the push for more sustainable and environmentally friendly chemical processes. chiba-u.jpfrontiersin.org The goal is to leverage the fundamental reactivity of the titanium center to address challenges in modern organic synthesis. researchgate.net

Integration in Advanced Materials Synthesis Methodologies

The application of titanium compounds as precursors for advanced materials is a rapidly growing field, and dichlorodiphenoxytitanium is poised to play a significant role. escholarship.org Its chemical structure makes it a suitable single-source precursor for the synthesis of titanium-based materials, particularly titanium oxides (TiO2) and mixed-metal oxides. accessscience.com

By carefully controlling the hydrolysis or thermolysis conditions of dichlorodiphenoxytitanium, it may be possible to synthesize titanium dioxide nanoparticles with specific morphologies, crystal phases (anatase, rutile, or brookite), and surface properties. juniperpublishers.com The phenoxide ligands can act as capping agents or structure-directing agents during particle formation, offering a level of control that is often difficult to achieve with simpler precursors like titanium tetrachloride. mdpi.com This control is critical for applications in photocatalysis, solar cells, and sensors, where the material's performance is highly dependent on its structure at the nanoscale. juniperpublishers.comnih.gov

Furthermore, dichlorodiphenoxytitanium can be used in combination with other metal precursors to synthesize complex, multi-elemental materials. For example, it could be integrated into sol-gel or atomic layer deposition (ALD) processes to create thin films of titanium-containing oxides with tailored electronic or optical properties. mdpi.com The ability to create highly dispersed titanium species on supports like silica or alumina is also relevant for producing heterogeneous catalysts where titanium oxide plays a key role in the catalytic activity. mdpi.commdpi.com Future work will likely focus on exploiting the unique reactivity of dichlorodiphenoxytitanium to design and fabricate novel functional materials with enhanced performance. escholarship.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dichlorodiphenoxytitanium, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves reacting titanium tetrachloride (TiCl₄) with substituted phenols under anhydrous conditions. To ensure reproducibility:

- Use inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis of TiCl₄ .

- Document stoichiometric ratios, solvent purity, and reaction temperatures rigorously.

- Include detailed characterization data (e.g., NMR, FTIR, elemental analysis) in the experimental section, adhering to journal guidelines for replicability .

Q. What analytical techniques are most effective for characterizing dichlorodiphenoxytitanium’s structural and electronic properties?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and bonding parameters.

- UV-Vis spectroscopy : Identifies electronic transitions and ligand-to-metal charge transfer (LMCT) bands.

- Cyclic voltammetry : Probes redox behavior relevant to catalytic applications.

- Cross-validate results with computational methods (e.g., DFT) to resolve ambiguities .

Q. How should researchers address safety concerns when handling dichlorodiphenoxytitanium in laboratory settings?

- Methodological Answer :

- Conduct a hazard assessment using Safety Data Sheets (SDS) and adhere to institutional protocols for toxic compounds.

- Use fume hoods, personal protective equipment (PPE), and spill containment kits.

- Pre-test material compatibility with solvents and equipment to avoid reactive hazards .

Advanced Research Questions

Q. How can contradictory data in dichlorophenyltitanium reaction kinetics be systematically analyzed?

- Methodological Answer :

- Perform sensitivity analysis to identify variables (e.g., temperature, ligand concentration) causing discrepancies.

- Apply statistical tools (e.g., ANOVA, t-tests) to assess significance of outliers .

- Compare datasets with literature using meta-analysis frameworks (e.g., PRISMA guidelines) to contextualize findings .

Q. What mechanistic insights can be gained from studying dichlorodiphenoxytitanium’s role in catalytic C–C bond formation?

- Methodological Answer :

- Use isotopic labeling (e.g., deuterated substrates) to track reaction pathways.

- Combine kinetic isotope effects (KIE) with in situ spectroscopic monitoring (e.g., Raman) to elucidate intermediates.

- Validate hypotheses via computational modeling (e.g., transition state theory) .

Q. How can researchers design experiments to evaluate dichlorodiphenoxytitanium’s stability under varying environmental conditions?

- Methodological Answer :

- Conduct accelerated degradation studies under controlled humidity, temperature, and light exposure.

- Monitor decomposition products via LC-MS or GC-MS.

- Apply Arrhenius kinetics to extrapolate shelf-life predictions .

Data Presentation and Validation

Q. What are best practices for presenting dichlorodiphenoxytitanium’s spectroscopic data to enhance peer review transparency?

- Methodological Answer :

- Include raw data (e.g., NMR spectra, crystallographic CIF files) in supplementary materials.

- Annotate spectral peaks with δ values (ppm) and coupling constants (Hz).

- For crystallography, report R-factors, thermal ellipsoids, and refinement details .

Q. How should conflicting computational and experimental results regarding dichlorodiphenoxytitanium’s electronic structure be reconciled?

- Methodological Answer :

- Re-examine basis sets and functionals in DFT calculations for accuracy.

- Validate computational models with experimental EXAFS (Extended X-ray Absorption Fine Structure) data.

- Publish negative results to contribute to collective error analysis .

Table: Key Parameters for Dichlorodiphenoxytitanium Synthesis

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Reaction Temperature | -20°C to 0°C | Inline IR spectroscopy |

| TiCl₄:Phenol Ratio | 1:2 to 1:3 (mol/mol) | Titration, NMR integration |

| Solvent | Dry dichloromethane | Karl Fischer titration |

| Reaction Time | 4–6 hours | TLC/HPLC monitoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.